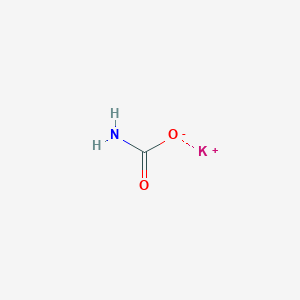

Potassium carbamate

Description

Properties

Molecular Formula |

CH2KNO2 |

|---|---|

Molecular Weight |

99.131 g/mol |

IUPAC Name |

potassium;carbamate |

InChI |

InChI=1S/CH3NO2.K/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 |

InChI Key |

FERZDALKDCSVRX-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)[O-].[K+] |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Potassium Carbamate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium carbamate. It details the underlying chemical principles, experimental protocols, and expected outcomes, offering a valuable resource for researchers requiring this compound for their work.

Introduction

This compound (KOC(O)NH2) is the potassium salt of carbamic acid. While carbamic acid itself is unstable, its salts can be isolated and utilized in various chemical syntheses. In the context of drug development and organic chemistry, carbamates are important functional groups present in many pharmaceuticals and agrochemicals. The synthesis of this compound in the laboratory provides a direct route to a simple, reactive carbamate salt that can serve as a building block or reagent in more complex molecular architectures.

The primary methods for synthesizing this compound involve the reaction of a potassium salt with a source of carbamic acid or its precursors in a suitable solvent system. The low solubility of this compound in certain anhydrous solvents, such as liquid ammonia, is a key factor that facilitates its isolation.

Chemical Principles and Reaction Pathways

The formation of this compound relies on the nucleophilic addition of an amine (in this case, ammonia or an ammonium-derived species) to carbon dioxide. The resulting carbamic acid is then deprotonated by a base to form the carbamate salt.

Two primary pathways for the synthesis of this compound are prevalent:

-

Pathway A: Reaction of a Potassium Salt with Ammonium Carbamate: This method involves the reaction of a potassium salt, such as potassium chloride (KCl), with pre-formed ammonium carbamate ((NH4)(H2NCO2)) in liquid ammonia. The reaction proceeds via a salt metathesis mechanism, where the less soluble this compound precipitates out of the solution.[1][2]

-

Pathway B: Direct Carboxylation of Ammonia in the Presence of a Potassium Salt: In this one-pot synthesis, carbon dioxide is introduced into a solution of a potassium salt in liquid ammonia. Ammonia acts as both the reactant and the solvent, reacting with CO2 to form ammonium carbamate in situ, which then reacts with the potassium salt.[1]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis of this compound.

General Safety Precautions

Warning: These procedures involve the use of liquid ammonia, which is a hazardous substance. All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling condensed gases. Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat, must be worn at all times. Pressure-rated reaction vessels should be used, and the apparatus should be carefully assembled to prevent leaks.

Synthesis of this compound via Pathway A

Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled in a dry ice/acetone bath, to the desired volume.

-

Reagent Addition: Finely ground, anhydrous potassium chloride is added to the liquid ammonia with vigorous stirring. Subsequently, solid ammonium carbamate is added in portions.

-

Reaction: The reaction mixture is stirred at a low temperature (typically between -40 °C and -60 °C) for a specified duration. The formation of a white precipitate indicates the production of this compound.

-

Isolation: The reaction mixture is filtered under an inert atmosphere at low temperature to isolate the crude this compound.

-

Purification: The collected solid is washed with fresh, cold liquid ammonia to remove any unreacted starting materials and soluble byproducts.[1]

-

Drying: The purified this compound is dried under a high vacuum to remove any residual ammonia.

Synthesis of this compound via Pathway B

Experimental Protocol:

-

Apparatus Setup: The same apparatus as in Pathway A is used.

-

Ammonia Condensation and Reagent Addition: Anhydrous ammonia is condensed into the reaction flask, and finely ground, anhydrous potassium chloride is added with stirring.

-

Carbon Dioxide Addition: Gaseous carbon dioxide is slowly bubbled through the stirred solution via the gas inlet tube. The rate of addition should be controlled to prevent excessive boiling of the ammonia.

-

Reaction and Isolation: The reaction is allowed to proceed at low temperature until the precipitation of this compound is complete. The product is then isolated and purified as described in Pathway A.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Pathway A | Pathway B |

| Potassium Salt | Potassium Chloride (KCl) | Potassium Chloride (KCl) |

| Ammonia Source | Ammonium Carbamate | Liquid Ammonia |

| Carbon Dioxide Source | - | Gaseous CO2 |

| Solvent | Liquid Ammonia | Liquid Ammonia |

| Temperature | -50 °C | -50 °C |

| Pressure | Atmospheric | Atmospheric |

| Reaction Time | 2 hours | 3 hours |

| Theoretical Yield | High | High |

| Expected Purity | >95% | >95% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CH2KNO2 |

| Molecular Weight | 99.13 g/mol [3] |

| Appearance | White crystalline solid[2] |

| Solubility in Water | Soluble[4] |

| Solubility in Liquid Ammonia | Sparingly soluble[1] |

| Decomposition Temperature | Decomposes upon heating |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹), the C=O stretching vibration of the carbamate group (around 1600-1650 cm⁻¹), and the N-C-O bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of the quadrupolar ¹⁴N nucleus and the ionic nature of the compound, obtaining high-resolution NMR spectra in solution can be challenging. In a suitable solvent like DMSO-d6, a broad proton signal for the -NH2 group might be observable. ¹³C NMR would show a signal for the carbonyl carbon.

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) and confirm the empirical formula of the synthesized compound.

Visualizations

Signaling Pathway: General Carbamate Formation

Caption: General reaction mechanism for the formation of a carbamate salt.

Experimental Workflow: Synthesis of this compound (Pathway A)

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the laboratory synthesis of this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical compound for their scientific endeavors. The provided data and characterization methods will aid in verifying the identity and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of Potassium Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium carbamate (CH₂KNO₂) is a salt of carbamic acid. While less common and extensively characterized than its inorganic counterparts, potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃), it holds significance in specific chemical contexts, particularly in relation to carbon dioxide capture and certain synthetic pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental methodologies for its characterization. Given the limited availability of specific quantitative data for this compound in the scientific literature, this guide also presents data for the related and well-characterized potassium carbonate and potassium bicarbonate for comparative purposes.

Physicochemical Properties

This compound is a white, crystalline solid.[1] It is known to be soluble in water, where it forms a strongly alkaline solution due to the hydrolysis of the carbamate anion.[1] A patent for its production notes that it is "difficultly soluble" in liquid ammonia.[2]

General Properties of this compound

| Property | Value | Source |

| Chemical Formula | CH₂KNO₂ | [3][4] |

| Molecular Weight | 99.131 g/mol | [3][4] |

| Appearance | White, crystalline solid | [1] |

| Solubility in Water | Soluble, forms a strongly alkaline solution | [1] |

Comparative Physicochemical Properties of Potassium Carbonate and Potassium Bicarbonate

For the purpose of providing a comparative context, the well-established properties of potassium carbonate and potassium bicarbonate are summarized below.

Table 2.1: Properties of Potassium Carbonate (K₂CO₃)

| Property | Value | Source |

| Molecular Weight | 138.206 g/mol | |

| Melting Point | 891 °C (1636 °F; 1164 K) | [5][6] |

| Density | 2.43 g/cm³ | |

| Solubility in Water | 112 g/100 mL at 20 °C | |

| Thermal Decomposition | Decomposes above melting point (>891 °C) | [5][7][8] |

Table 2.2: Properties of Potassium Bicarbonate (KHCO₃)

| Property | Value | Source |

| Molecular Weight | 100.115 g/mol | |

| Melting Point | Decomposes | [9] |

| Density | 2.17 g/cm³ | |

| Solubility in Water | 33.2 g/100 mL at 20 °C | |

| Thermal Decomposition | Decomposes between 100 and 120 °C | [9] |

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments required to characterize the physicochemical properties of this compound. These protocols can be adapted by researchers to obtain specific data for this compound.

Synthesis of this compound

Method: Based on the reaction of potassium chloride with ammonium carbamate in liquid ammonia, as described in U.S. Patent 2,002,681.[2]

Materials:

-

Potassium chloride (KCl), solid

-

Ammonium carbamate (NH₄CO₂NH₂), solid

-

Anhydrous liquid ammonia (NH₃)

-

Reaction vessel capable of handling low temperatures and pressure

-

Stirring apparatus

-

Filtration apparatus (pressure filter)

-

Drying apparatus (vacuum oven)

Procedure:

-

In a reaction vessel cooled to maintain ammonia in its liquid state (below -33 °C at atmospheric pressure), introduce a measured amount of anhydrous liquid ammonia.

-

Add solid potassium chloride to the liquid ammonia with stirring until it is dissolved or a saturated solution is formed.

-

Separately, prepare or obtain solid ammonium carbamate.

-

Gradually add the solid ammonium carbamate to the stirred solution of potassium chloride in liquid ammonia.

-

Continue stirring the mixture. The reaction will precipitate solid this compound, which is sparingly soluble in liquid ammonia.

-

Upon completion of the reaction, separate the precipitated this compound from the liquid phase using a pressure filter. The filtrate will contain dissolved ammonium chloride and any unreacted starting materials.

-

Wash the collected this compound precipitate with fresh, cold liquid ammonia to remove any soluble impurities.

-

Dry the purified this compound in a vacuum oven at a low temperature to remove any residual ammonia and moisture.

Determination of Solubility

Method: Isothermal saturation method.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature water bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

Procedure:

-

Prepare a series of sealed flasks, each containing a measured volume of distilled water.

-

Place the flasks in a constant temperature water bath set to the desired temperature (e.g., 20°C, 30°C, 40°C, etc.).

-

Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.

-

Stir the solutions vigorously for a sufficient amount of time to reach equilibrium (typically several hours).

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Transfer the aliquot to a pre-weighed weighing bottle.

-

Weigh the weighing bottle with the solution to determine the mass of the solution.

-

Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound (e.g., 70-80°C) until a constant weight is achieved.

-

Weigh the weighing bottle with the dry this compound residue.

-

Calculate the solubility in grams of this compound per 100 g of water.

-

Repeat the procedure for each temperature to construct a solubility curve.

Thermal Analysis (Melting Point and Decomposition)

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

-

This compound, finely powdered

-

TGA instrument

-

DSC instrument

-

Inert gas supply (e.g., nitrogen or argon)

-

Sample pans (e.g., aluminum or platinum)

Procedure for TGA:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

-

Record the mass of the sample as a function of temperature.

-

A significant loss of mass will indicate decomposition. The onset temperature of this mass loss is the decomposition temperature.

Procedure for DSC:

-

Calibrate the DSC instrument using appropriate standards.

-

Place a small, accurately weighed sample of this compound (typically 2-5 mg) into a DSC sample pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample as a function of temperature.

-

A sharp endothermic peak will indicate the melting point. An endothermic or exothermic peak associated with a mass loss in the TGA will confirm decomposition.

Spectroscopic Characterization

Method: Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials:

-

This compound, dry solid

-

FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)

-

Potassium bromide (KBr), spectroscopy grade (for pellet method)

-

Mortar and pestle

Procedure for KBr Pellet Method:

-

Thoroughly dry a small amount of this compound and KBr to remove any moisture.

-

Grind a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the carbamate ion (N-H, C=O, C-N).

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Hydrolysis of Carbamate Ion in Aqueous Solution

Caption: Hydrolysis equilibrium of the carbamate ion in water.

References

- 1. CHM1020L Online Manual [chem.fsu.edu]

- 2. US2002681A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. This compound [m.chemicalbook.com]

- 4. This compound | CH2KNO2 | CID 23668002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Elusive Structure: A Technical Guide to Potassium Carbamate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium carbamate (CH₂KNO₂), a salt of carbamic acid, holds significance in various chemical processes, including as a potential component in carbon capture technologies and as a reagent in organic synthesis. Despite its relevance, a definitive, experimentally determined crystal structure of this compound remains conspicuously absent from the published scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive overview of the methodologies required for its crystal structure analysis. While experimentally determined quantitative data is unavailable, this document presents a robust theoretical framework for its prediction and outlines detailed experimental protocols for its synthesis, crystallization, and eventual structural determination via single-crystal X-ray diffraction. This guide serves as a foundational resource for researchers embarking on the characterization of this and other similarly elusive small molecule crystal structures.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its stability, solubility, and reactivity. For this compound, knowledge of its crystal structure is crucial for optimizing its role in various applications. The carbamate anion (NH₂COO⁻) can exhibit diverse coordination modes, and the nature of its interaction with the potassium cation, along with the intermolecular forces within the crystal, dictates its bulk properties. The lack of an experimentally verified crystal structure for this compound presents a significant challenge and a compelling research opportunity. This guide provides the necessary theoretical and practical framework to address this gap.

Theoretical Crystal Structure Prediction

In the absence of experimental data, computational methods serve as a powerful tool for predicting the crystal structure of this compound. Ab initio crystal structure prediction (CSP) methods can be employed to generate and rank plausible crystal packing arrangements based on their calculated lattice energies.

Table 1: Hypothetical Predicted Crystallographic Data for this compound

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, Pbca |

| a (Å) | 5.0 - 8.0 |

| b (Å) | 6.0 - 10.0 |

| c (Å) | 4.0 - 7.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.8 - 2.0 |

Note: The values in this table are hypothetical and represent a plausible range based on computational predictions for similar small inorganic salts. Actual experimental values may differ.

Table 2: Predicted Interatomic Distances and Angles

| Bond/Angle | Predicted Value |

| C-O Bond Length (Å) | ~1.28 |

| C-N Bond Length (Å) | ~1.35 |

| O-C-O Bond Angle (°) | ~120 |

| O-C-N Bond Angle (°) | ~120 |

| K-O Coordination Number | 4 - 8 |

| K-O Bond Lengths (Å) | 2.6 - 3.0 |

Note: These values are based on typical bond lengths and angles for carbamate and potassium salts and would be refined by computational modeling.

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The following protocol is based on the reaction of potassium hydroxide with carbon dioxide and ammonia.[1]

Materials:

-

Potassium hydroxide (KOH)

-

Ammonium carbonate ((NH₄)₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)

-

Anhydrous solvent (e.g., liquid ammonia or a suitable alcohol)

-

Reaction vessel equipped with a stirrer and gas inlet/outlet

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a magnetic stirrer and ensure it is moisture-free.

-

Reagent Addition:

-

Method A (from Ammonium Carbonate/Bicarbonate): Dissolve potassium hydroxide in a minimal amount of a suitable anhydrous solvent. Separately, prepare a solution or suspension of ammonium carbonate or bicarbonate in the same solvent. Slowly add the ammonium salt solution/suspension to the potassium hydroxide solution with vigorous stirring.

-

Method B (Direct Gas Reaction): Bubble carbon dioxide gas through a solution of potassium hydroxide in the chosen anhydrous solvent. Subsequently, introduce ammonia gas into the solution.

-

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to favor the formation of the carbamate salt.

-

Precipitation and Isolation: this compound is expected to precipitate from the reaction mixture due to its lower solubility in the anhydrous solvent.[2] The precipitate can be collected by filtration under an inert atmosphere to prevent hydrolysis.

-

Washing and Drying: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting materials and byproducts. Dry the product under vacuum to yield this compound as a white, crystalline solid.[1]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. For a small, potentially hygroscopic inorganic salt like this compound, the following methods can be employed:

-

Slow Evaporation: Prepare a saturated solution of this compound in a suitable anhydrous solvent (e.g., a polar aprotic solvent in which it has moderate solubility). Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce the formation of crystals.

Crystal Structure Determination Workflow

The definitive determination of the this compound crystal structure will follow a well-established experimental workflow.

Conclusion

While the crystal structure of this compound has not yet been experimentally determined, this technical guide provides a clear roadmap for its elucidation. Through a combination of theoretical prediction and rigorous experimental work encompassing synthesis, crystallization, and single-crystal X-ray diffraction, the definitive solid-state structure of this important compound can be unveiled. The methodologies and workflows detailed herein are not only applicable to this compound but also serve as a valuable resource for the broader scientific community engaged in the structural characterization of novel materials. The eventual determination of this structure will undoubtedly contribute to a deeper understanding of its properties and pave the way for its more effective application in various fields.

References

Spectroscopic Characterization of Potassium Carbamate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium carbamate (CH₂KNO₂) is a compound of interest in various chemical processes, including as an intermediate in the synthesis of potassium carbonate. Despite its relevance, a comprehensive public repository of its spectroscopic data (Infrared, NMR, and Raman) is notably scarce. This technical guide aims to bridge this gap by providing a detailed overview of the expected spectroscopic characteristics of this compound, drawing upon data from analogous compounds, theoretical principles, and general spectroscopic knowledge of the carbamate functional group. This document also outlines detailed experimental protocols for researchers seeking to characterize this compound.

Introduction to this compound

This compound is the potassium salt of carbamic acid. Its synthesis is primarily documented in patent literature, often involving the reaction of potassium chloride with ammonium carbamate in liquid ammonia or the direct reaction of potassium chloride, anhydrous liquid ammonia, and carbon dioxide[1]. Due to its instability and hygroscopic nature, isolating and characterizing pure this compound presents experimental challenges, contributing to the limited availability of its spectroscopic data.

Infrared (IR) Spectroscopy

Expected Absorptions: The infrared spectrum of this compound is expected to be dominated by the vibrational modes of the carbamate anion (NH₂COO⁻). Key characteristic bands for the carbamate group, inferred from studies on ammonium carbamate and various organic carbamates, are summarized in Table 1. The C=O stretching vibrations are particularly informative.

Table 1: Expected Infrared Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Asymmetric Stretch | 3400 - 3500 | Likely to be a broad band due to hydrogen bonding. |

| N-H Symmetric Stretch | 3200 - 3400 | Also expected to be broad. |

| C=O Asymmetric Stretch (Amide I) | 1650 - 1720 | This is a strong and characteristic absorption for carbamates. The exact position can be influenced by the solid-state packing and hydrogen bonding. |

| N-H Bending (Amide II) | 1580 - 1650 | This band may overlap with the C=O stretching band. |

| C-N Stretching (Amide III) | 1350 - 1450 | Can be coupled with other vibrations. |

| O-C-O Symmetric Stretch | ~1400 | Inferred from data on ammonium carbamate. |

| C-O Stretching | 1000 - 1100 | |

| N-H Wagging | 700 - 800 | A broad absorption is expected. |

Note: The values are based on data for ammonium carbamate and general ranges for organic carbamates. Actual values for this compound may vary.

Experimental Protocol for IR Spectroscopy

A suitable method for obtaining the IR spectrum of solid this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy, which is ideal for powdered or solid samples.

-

Sample Preparation: Due to its hygroscopic nature, the this compound sample should be handled in a dry atmosphere (e.g., a glove box). A small amount of the finely ground powder is placed directly onto the ATR crystal.

-

Instrumentation: A commercial FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Apply the this compound sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be baseline corrected and the peak positions identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

Expected Chemical Shifts: The most characteristic signal in the ¹³C NMR spectrum of this compound will be that of the carbonyl carbon in the carbamate group. Based on studies of carbamates in various environments, this peak is expected in the range of 155-165 ppm. A study on the reaction of glycine in a potassium carbonate solution identified a carbamate carbon peak at approximately 161 ppm[2].

Table 2: Expected ¹³C NMR Chemical Shift for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | 155 - 165 | The exact chemical shift will be dependent on the solvent and temperature. The value is referenced to tetramethylsilane (TMS). |

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show a broad signal for the amine (NH₂) protons. The chemical shift of these protons is highly dependent on the solvent, concentration, temperature, and the extent of hydrogen bonding. In a protic solvent like D₂O, the amine protons would likely exchange with deuterium, leading to a diminished or absent signal.

Table 3: Expected ¹H NMR Chemical Shift for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Notes |

| -NH₂ | Highly variable (e.g., 4.5 - 7.5) | The signal is expected to be broad. In protic deuterated solvents, this signal may not be observable due to proton-deuterium exchange. The chemical shift is referenced to tetramethylsilane (TMS). |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

For ¹³C NMR, dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Due to the compound's reactivity and hygroscopic nature, sample preparation should be performed under an inert atmosphere.

-

For ¹H NMR, the same preparation method applies, but be aware of the potential for proton exchange with the solvent.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹³C NMR: Acquire the spectrum using a standard single-pulse experiment with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary carbonyl carbon.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).

Raman Spectroscopy

Expected Raman Bands: The Raman spectrum of this compound should exhibit vibrational modes complementary to those observed in the IR spectrum. The symmetric stretching vibrations of the carbamate group are expected to be particularly strong.

Table 4: Expected Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretching | 3200 - 3500 | |

| C=O Symmetric Stretch | 1350 - 1450 | Expected to be a strong and sharp band. |

| O-C-O Symmetric Stretch | ~1060 | Based on analogy with ammonium carbamate and carbonates. |

| C-N Stretching | 800 - 900 | |

| O-C-O Bending | 600 - 700 |

Note: These are estimated positions based on general knowledge of carbamates and related compounds.

Experimental Protocol for Raman Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample can be placed in a glass capillary tube or pressed into a pellet. The sample should be protected from atmospheric moisture.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera).

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100 - 3500 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing: The spectrum should be corrected for any background fluorescence and cosmic rays. The peak positions and relative intensities are then determined.

Visualization of Workflows

Synthesis of this compound

The following diagram illustrates a general synthesis pathway for this compound as described in the patent literature[1].

Caption: A simplified workflow for the synthesis of this compound.

General Spectroscopic Characterization Workflow

The logical flow for the spectroscopic analysis of a newly synthesized this compound sample is depicted below.

References

The Solubility of Potassium Carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of potassium carbamate in organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. Recognizing the limited availability of direct quantitative data for this compound, this document also presents solubility data for the related salt, potassium carbonate, to offer a comparative baseline. Furthermore, this guide details robust experimental protocols for the synthesis of this compound and for the determination of its solubility through gravimetric, spectroscopic, and titration methods. A generalized experimental workflow for solubility determination is also provided in a visual format to aid in laboratory practice.

Introduction to this compound

This compound (CH₂KNO₂) is a potassium salt of carbamic acid. It is a white, crystalline solid that is known to be soluble in water, forming a strongly alkaline solution[1]. In organic chemistry and related fields, carbamates are a significant class of compounds, with applications ranging from protecting groups in synthesis to key structural motifs in approved pharmaceuticals and prodrugs[2]. This compound, in particular, plays a role in various chemical and biological processes, including interactions with carbon dioxide[1].

A critical challenge in working with this compound is the scarcity of published quantitative data on its solubility in common organic solvents. This information is vital for its application in non-aqueous reaction media, purification processes, and formulation development. This guide aims to bridge this knowledge gap by providing related data and detailed experimental methodologies.

Solubility Data

Solubility of Potassium Carbonate in Organic Solvents

The following table summarizes the solubility of potassium carbonate in various organic solvents at ambient temperature. This data can serve as a preliminary guide for solvent screening, with the understanding that experimental verification for this compound is essential.

| Solvent | Solvent Category | Solubility of K₂CO₃ (g/L) | Solubility of K₂CO₃ (ppm) | Reference |

| Dimethylformamide (DMF) | Amide | 7.5 | - | [4] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 47 | - | [4] |

| N,N-Dimethylacetamide | Amide | 4.6 | - | [4] |

| Sulfolane | Sulfone | 16 | - | [4] |

| N-Methyl-2-pyrrolidone | Amide | 23.7 | - | [4] |

| Methanol | Alcohol | - | 16,500 | [5] |

| Ethylene Glycol | Glycol | - | 15,300 | [5] |

| Ethanol | Alcohol | Insoluble | 904 | [4][5][6] |

| Acetone | Ketone | Insoluble | 1.3 | [3][4][6] |

| Kerosene | Hydrocarbon | - | Not Detected | [5] |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | - | Not Detected | [5] |

| O-Dichlorobenzene | Chlorinated Hydrocarbon | - | 0.2 | [5] |

| Trichloroethylene | Chlorinated Hydrocarbon | - | 0.1 | [5] |

| Perchloroethylene | Chlorinated Hydrocarbon | - | < 0.1 | [5] |

| Methyl Ethyl Ketone | Ketone | - | 3.7 | [5] |

| Ethyl Acetate | Ester | - | 1.2 | [5] |

| Butyl Acetate | Ester | - | 25 | [5] |

| Isopropanol | Alcohol | - | 4.0 | [5] |

Experimental Protocols

Given the lack of readily available data, researchers will likely need to determine the solubility of this compound experimentally. The following sections provide detailed methodologies for its synthesis and solubility determination.

Synthesis of this compound

This compound can be synthesized by the reaction of a potassium salt with ammonium carbamate in a non-aqueous solvent like liquid ammonia, where this compound is poorly soluble[7].

Objective: To synthesize this compound from potassium chloride and ammonium carbamate.

Materials:

-

Potassium chloride (KCl), solid

-

Ammonium carbamate (NH₄CO₂NH₂), solid

-

Liquid ammonia (NH₃), anhydrous

-

Reaction vessel capable of handling low temperatures and pressure

-

Stirring apparatus

-

Filtration apparatus (e.g., pressure filter)

Procedure:

-

In a reaction vessel cooled to maintain ammonia in its liquid state (below -33 °C at atmospheric pressure), add anhydrous liquid ammonia.

-

Introduce solid potassium chloride into the liquid ammonia with stirring. Potassium chloride has limited solubility in liquid ammonia[7].

-

Slowly add solid ammonium carbamate to the stirring suspension. The reaction to form this compound and ammonium chloride will proceed[7].

-

Continue stirring the mixture to ensure complete reaction. As this compound is significantly less soluble in liquid ammonia than ammonium chloride, it will precipitate out of the solution[7].

-

Separate the precipitated solid this compound from the liquid phase using a pressure filter.

-

Wash the collected precipitate with fresh, cold liquid ammonia to remove any remaining soluble impurities, such as unreacted starting materials or the ammonium chloride byproduct.

-

Carefully evaporate the residual ammonia from the solid product under controlled conditions to obtain pure, solid this compound.

Determination of Solubility by Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid[7][8][9]. It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance

-

Volumetric pipette

-

Evaporating dish or watch glass (pre-weighed)

-

Oven

-

Desiccator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

This compound

-

Organic solvent of interest

Procedure:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation[7].

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation[7].

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Transfer the pipetted saturated solution into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dry solute on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved[7].

-

Calculate the solubility using the mass of the residue and the volume of the solution taken.

Determination of Solubility by UV-Vis Spectroscopy

This method is applicable if this compound or a derivative exhibits absorbance in the UV-Visible range in the chosen solvent. It is a high-throughput method often used in pharmaceutical research[5][10].

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing the saturated solution (as in the gravimetric method)

-

This compound

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1-4).

-

-

Measurement and Calculation:

-

Withdraw a sample of the clear saturated supernatant.

-

Dilute the sample with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Determination of Solubility by Non-Aqueous Titration

Since this compound is a basic salt, its concentration in a non-aqueous solvent can be determined by titration with a standardized acid[2][11][12]. This method is particularly useful for weakly basic substances that do not give sharp endpoints in aqueous titrations[12].

Apparatus and Materials:

-

Burette

-

Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes) or a visual indicator

-

Stirrer

-

Apparatus for preparing the saturated solution

-

Standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid)

-

This compound

-

A suitable non-aqueous solvent for dissolving the sample (e.g., glacial acetic acid, acetonitrile)

Procedure:

-

Prepare a Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Titration:

-

Pipette a known volume of the clear saturated solution into a titration vessel.

-

Add a suitable indicator (e.g., crystal violet) or immerse the electrodes of a potentiometer into the solution.

-

Titrate the solution with the standardized non-aqueous acid solution. Record the volume of titrant added.

-

The endpoint is determined by a sharp color change of the indicator or by the point of maximum inflection in the potentiometric titration curve.

-

-

Calculation:

-

Calculate the molar concentration of this compound in the saturated solution based on the stoichiometry of the acid-base reaction and the volume of titrant used. This concentration is the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method, as detailed in Section 3.2.

Caption: General workflow for solubility determination by the gravimetric method.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents remains sparse in the public domain, this guide provides researchers with the necessary tools to approach this challenge. By utilizing the provided solubility data for potassium carbonate as a preliminary reference and employing the detailed experimental protocols for synthesis and solubility determination, scientists and drug development professionals can generate the specific data required for their applications. The methodologies outlined herein—gravimetric, spectroscopic, and titrimetric—offer robust and reliable means to characterize the solubility of this compound, thereby facilitating its effective use in organic synthesis and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Non-aqueous Titrations [rxpharmaworld.blogspot.com]

- 3. rheolution.com [rheolution.com]

- 4. scirp.org [scirp.org]

- 5. improvedpharma.com [improvedpharma.com]

- 6. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]

- 12. byjus.com [byjus.com]

Navigating the Thermal Landscape of Potassium Carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium carbamate (CH₂KNO₂) is a compound of interest in various chemical syntheses, including as a potential intermediate in CO₂ capture and utilization technologies. A thorough understanding of its thermal stability and decomposition pathway is paramount for process optimization, safety, and quality control. This technical guide provides a comprehensive framework for the thermal decomposition analysis of this compound. Due to a notable scarcity of direct experimental data for this compound in peer-reviewed literature, this document establishes a robust analytical approach based on established thermal analysis techniques and leverages data from the closely related and well-studied ammonium carbamate as an illustrative model. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are presented, alongside a hypothesized decomposition mechanism for this compound.

Introduction

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). While the thermal properties of ammonium carbamate are well-documented due to its role in the industrial synthesis of urea, the thermal behavior of alkali metal carbamates, such as this compound, is less explored. The stability of these compounds is critical in applications where they are subjected to temperature variations. Thermal analysis techniques are indispensable tools for characterizing the decomposition process, providing quantitative data on mass loss, thermal events, and the nature of evolved gaseous products.

This guide aims to equip researchers with the necessary protocols and theoretical framework to conduct a thorough thermal decomposition analysis of this compound.

Experimental Protocols

To achieve a comprehensive understanding of the thermal decomposition of this compound, a multi-technique approach is recommended, primarily involving Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often through coupled techniques like TGA-MS or TGA-FTIR.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is fundamental for determining the temperature ranges of decomposition and the stoichiometry of the decomposition reactions.

| Parameter | Recommended Setting | Rationale |

| Instrument | TGA/SDTA Instrument | Provides simultaneous TGA and DSC data for direct correlation of mass loss with thermal events. |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | Chemically inert and stable at high temperatures. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative side reactions, isolating the thermal decomposition process. |

| Flow Rate | 20 - 50 mL/min | Ensures a consistent inert environment and efficient removal of gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between the resolution of thermal events and experimental duration. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover potential dehydration and the complete decomposition of the carbamate. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature. It is used to detect and quantify endothermic and exothermic events such as phase transitions and decomposition.

| Parameter | Recommended Setting | Rationale |

| Instrument | DSC with high sensitivity | To accurately measure the enthalpy changes associated with decomposition. |

| Sample Mass | 2 - 5 mg | Smaller sample sizes improve the resolution of thermal events. |

| Crucible | Aluminum (Al) or Platinum (Pt), hermetically sealed if possible | Sealing can help to contain volatile products and observe their effect on the equilibrium. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | To prevent oxidative reactions. |

| Flow Rate | 20 - 50 mL/min | Maintains a consistent inert environment. |

| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |

| Temperature Range | Ambient to 400 °C | To cover melting and the initial, most significant decomposition stages. |

Evolved Gas Analysis (EGA)

EGA identifies the gaseous products evolved during decomposition. Coupling TGA with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended.[1]

| Parameter | Recommended Setting | Rationale |

| Coupled Technique | TGA-MS or TGA-FTIR | Provides real-time identification of evolved gases corresponding to specific mass loss events. |

| Transfer Line Temp. | 200 - 250 °C | Prevents condensation of evolved gases between the TGA and the analyzer. |

| MS Scan Range | 10 - 200 amu | To detect expected products like ammonia (17 amu), water (18 amu), and carbon dioxide (44 amu). |

| FTIR Scan Range | 4000 - 650 cm⁻¹ | To identify functional groups of gaseous products. |

Quantitative Data Summary (Illustrative)

Table 1: Illustrative TGA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Probable Evolved Gases |

| 80 - 150 | ~39% | Decomposition to Amine and CO₂ | KNH₂ (or subsequent products), CO₂ |

| > 150 | Further decomposition | Decomposition of intermediates | Ammonia (NH₃), Water (H₂O) |

Note: This data is hypothetical and serves as an example. Actual values must be determined experimentally.

Table 2: Illustrative DSC Data for this compound Decomposition

| Onset Temp (°C) | Peak Temp (°C) | Enthalpy (J/g) | Thermal Event |

| ~90 | ~110 | Endothermic | Decomposition |

| >150 | - | Endothermic/Exothermic | Further reactions |

Note: This data is hypothetical and serves as an example. Actual values must be determined experimentally.

Visualizations: Decomposition Pathway and Experimental Workflow

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is hypothesized to proceed via an initial dissociation into potassium amide and carbon dioxide, analogous to the decomposition of ammonium carbamate into ammonia and carbon dioxide. At higher temperatures, further reactions may occur, potentially involving the formation of potassium cyanamide or potassium carbonate.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound involves sequential and complementary techniques to build a complete picture of the material's behavior.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide outlines a comprehensive methodology for the thermal decomposition analysis of this compound. While direct experimental data remains elusive in the current body of scientific literature, the proposed protocols and illustrative data based on analogous compounds provide a robust starting point for researchers. A systematic approach employing TGA, DSC, and EGA will enable the elucidation of its thermal stability, decomposition kinetics, and reaction pathways. Such data is critical for the safe and effective application of this compound in various fields, from materials science to pharmaceutical development. Further experimental investigation is highly encouraged to validate the proposed mechanisms and populate the quantitative data tables presented herein.

References

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Potassium Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium carbamate (CH₂KNO₂) is a salt of carbamic acid that holds significance in various chemical and pharmaceutical processes. Its utility is intrinsically linked to its chemical stability, as its degradation can impact product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of this compound, including theoretical principles, experimental methodologies for stability assessment, and potential degradation mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Chemical Stability of this compound

The stability of this compound is influenced by several factors, primarily pH, temperature, and humidity. The carbamate functional group itself possesses a degree of inherent stability due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. However, this stability can be compromised under various environmental conditions.

Influence of pH

The pH of an aqueous solution is a critical determinant of this compound's stability. Carbamates, in general, are susceptible to both acid- and base-catalyzed hydrolysis.[1]

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Neutral Conditions: While more stable than in acidic or alkaline conditions, gradual hydrolysis can still occur.

-

Alkaline Conditions: In alkaline solutions, the hydroxide ion can directly attack the carbonyl carbon, leading to the hydrolysis of the carbamate.[1] For many carbamates, base-catalyzed hydrolysis is the predominant degradation pathway.[1] Low temperature and high alkalinity are generally favorable for the stability of carbamates in solution.

Influence of Temperature

Temperature plays a significant role in the stability of this compound, both in solid form and in solution. Increased temperatures accelerate the rates of chemical reactions, including hydrolysis and thermal decomposition. In the solid state, heating this compound can lead to its decomposition, yielding potassium bicarbonate or potassium carbonate, with the release of ammonia and carbon dioxide.[2]

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, with hydrolysis and thermal decomposition being the most prominent.

Hydrolytic Degradation

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the carbamate bond to yield carbamic acid, which is unstable and rapidly decomposes to ammonia and carbon dioxide. The overall reaction can be summarized as follows:

K⁺H₂NCOO⁻ + H₂O → K⁺ + H₂NCOOH H₂NCOOH → NH₃ + CO₂

The rate of hydrolysis is significantly influenced by the pH of the solution.

Caption: General hydrolytic degradation pathway of this compound.

Thermal Degradation

When subjected to heat, solid this compound can undergo thermal decomposition. The exact decomposition products and temperatures are not well-documented in publicly available literature, but based on related compounds and general chemical principles, the likely pathway involves the formation of potassium bicarbonate (KHCO₃) and ammonia (NH₃), followed by the further decomposition of potassium bicarbonate to potassium carbonate (K₂CO₃), water (H₂O), and carbon dioxide (CO₂).

Quantitative Data on Chemical Stability

A comprehensive search of scientific literature did not yield specific quantitative stability data for this compound, such as hydrolysis rate constants or thermal decomposition kinetics. To facilitate the understanding of how such data would be presented and utilized, the following tables provide hypothetical, illustrative data. This data is for example purposes only and is not based on experimental results.

Table 1: Hypothetical Hydrolysis Rate Constants (k_obs) for this compound at 25°C

| pH | k_obs (s⁻¹) (Hypothetical) | Half-life (t½) (Hypothetical) |

| 3.0 | 1.5 x 10⁻⁵ | ~12.8 hours |

| 5.0 | 2.0 x 10⁻⁶ | ~4.0 days |

| 7.0 | 5.0 x 10⁻⁷ | ~16.0 days |

| 9.0 | 8.0 x 10⁻⁶ | ~24.1 hours |

| 11.0 | 9.5 x 10⁻⁵ | ~2.0 hours |

Table 2: Hypothetical Thermal Degradation Data for this compound (TGA/DSC)

| Thermal Event | Onset Temperature (°C) (Hypothetical) | Peak Temperature (°C) (Hypothetical) | Weight Loss (%) (Hypothetical) | Enthalpy (J/g) (Hypothetical) | Probable Transition |

| 1 | 85 | 110 | 15.0 | -150 (Endothermic) | Decomposition to KHCO₃ + NH₃ |

| 2 | 150 | 180 | 10.0 | -100 (Endothermic) | Decomposition of KHCO₃ to K₂CO₃ |

Experimental Protocols for Stability Assessment

To rigorously assess the chemical stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for this compound would involve the following steps:

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 8 hours.

-

Neutral Hydrolysis: Reflux the sample solution in water at 80°C for 48 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid drug and its solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B guidelines).

-

Thermal Degradation (Solid State): Heat the solid sample at elevated temperatures (e.g., 80°C, 100°C) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method.

-

Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products formed.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient in the presence of its degradation products. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) would be suitable, given that carbamates can be thermally labile.[3]

Example HPLC-MS/MS Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| MS Detector | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

Conclusion

The chemical stability of this compound is a multifaceted issue governed by factors such as pH and temperature. The primary degradation pathways are hydrolysis and thermal decomposition. While general principles of carbamate stability are understood, there is a notable absence of specific quantitative data for this compound in the public domain. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers and professionals to conduct their own stability assessments, generate the necessary quantitative data, and elucidate the specific degradation pathways of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of products containing this compound.

References

Quantum Chemical Insights into Carbamate Formation: A Technical Overview

Core Concepts in Carbamate Formation

The formation of carbamates from the reaction of carbon dioxide with amines is a critical process in both industrial CO2 capture and biological systems. The most widely accepted mechanisms, which are extensively studied using quantum chemical methods, are the zwitterion mechanism and the termolecular mechanism.

In the context of potassium carbamate, its formation could be hypothesized to occur through the reaction of CO2 with a potassium-containing base, such as potassium hydroxide (KOH) or potassium amide (KNH2). However, in aqueous amine solutions promoted by potassium carbonate, the primary role of the potassium salt is generally considered to be the enhancement of CO2 absorption and the catalytic promotion of carbamate formation from the amine.

Methodologies in Quantum Chemical Studies of Carbamate Formation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. A typical computational workflow for studying carbamate formation is outlined below.

Caption: A general computational workflow for studying reaction mechanisms using quantum chemistry.

A detailed protocol for such a study would typically involve:

-

Model System Definition: Selection of the reacting species (e.g., amine, CO2, and potentially a catalytic species or solvent molecules).

-

Geometry Optimization: Finding the minimum energy structures of reactants, intermediates, transition states, and products.

-

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

-

Frequency Calculations: To confirm the nature of the optimized structures (minima or transition states) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products.

-

Solvation Modeling: Employing implicit (e.g., PCM, SMD) or explicit solvent models to account for the effect of the solvent on the reaction energetics.

Commonly used computational methods include:

-

Density Functional Theory (DFT): With functionals such as B3LYP, M06-2X, and ωB97X-D.

-

Basis Sets: Pople-style (e.g., 6-31+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).

-

Software: Gaussian, ORCA, Q-Chem, etc.

Reaction Mechanisms of Carbamate Formation

The formation of carbamates from primary or secondary amines and CO2 is generally understood to proceed via a zwitterionic intermediate. The reaction pathway, as elucidated by quantum chemical studies on various amine systems, is depicted below.

Caption: The zwitterion mechanism for carbamate formation from an amine and CO2.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound formation is not available, numerous studies on amine-CO2 reactions provide valuable benchmarks. The table below summarizes representative activation energies for the formation of carbamates from various amines, as calculated by DFT. It is important to note that these values are highly dependent on the computational method, basis set, and solvation model used.

| Amine | Reaction Step | Activation Energy (kcal/mol) | Computational Method | Reference System |

| Monoethanolamine (MEA) | Zwitterion Formation | 8.5 - 12.0 | DFT/B3LYP | Aqueous Solution |

| Diethanolamine (DEA) | Zwitterion Formation | 10.0 - 15.0 | DFT/M06-2X | Aqueous Solution |

| Piperazine (PZ) | Zwitterion Formation | 7.0 - 10.0 | DFT/ωB97X-D | Aqueous Solution |

Note: The data presented here is a generalized summary from various computational studies on amine-CO2 reactions and should be considered illustrative. Specific values can vary significantly based on the exact computational protocol.

Conclusion and Future Outlook

The application of quantum chemical methods has been instrumental in advancing our understanding of carbamate formation from amines and CO2. While direct computational studies on the formation of this compound are currently lacking in the scientific literature, the well-established methodologies and mechanistic insights from analogous amine-based systems provide a robust framework for future investigations.

Future research in this area would greatly benefit from dedicated quantum chemical studies on the role of alkali metal cations, such as potassium, in the mechanism and energetics of carbamate formation. Such studies would be invaluable for the rational design of more efficient CO2 capture technologies and for a deeper understanding of the role of metal ions in biological and chemical processes involving carbamates. Professionals in drug development could also leverage these computational approaches to study the stability and reactivity of carbamate-containing pharmaceuticals.

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Potassium Carbamate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions capable of reversibly absorbing carbon dioxide (CO₂) are pivotal in numerous industrial processes, including carbon capture and utilization, and have implications in various biochemical systems. When CO₂ is dissolved in aqueous solutions of potassium carbonate (K₂CO₃), a complex equilibrium is established, leading to the formation of bicarbonate (HCO₃⁻) and carbamate (KCO₂NH₂) species. While potassium carbamate is a key intermediate in this process, it does not exist in isolation in these solutions. Therefore, this guide presents the thermodynamic properties of CO₂-loaded aqueous potassium carbonate solutions, which represents the environment where this compound is formed and is of significant interest to researchers and professionals in chemical engineering and drug development.

This technical guide provides a comprehensive overview of the core thermodynamic properties of these solutions, including density, viscosity, heat capacity, and vapor-liquid equilibrium. Detailed experimental protocols for measuring these properties are outlined, and the underlying chemical reactions are visualized through signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of comparison and analysis.

Chemical Equilibria in the CO₂-K₂CO₃-H₂O System

The absorption of carbon dioxide into an aqueous potassium carbonate solution is a dynamic process governed by a series of interconnected chemical reactions. The primary reactions include the hydration of CO₂ to form carbonic acid, which then dissociates to bicarbonate and carbonate ions. In the presence of a promoter, such as an amine, or under certain conditions, carbamate is formed. The key equilibria are:

-

CO₂ Hydration: CO₂ (g) ⇌ CO₂ (aq)

-

Carbonic Acid Formation: CO₂ (aq) + H₂O ⇌ H₂CO₃

-

First Dissociation of Carbonic Acid: H₂CO₃ ⇌ H⁺ + HCO₃⁻

-

Second Dissociation of Carbonic Acid: HCO₃⁻ ⇌ H⁺ + CO₃²⁻

-

Reaction with Hydroxide: CO₂ (aq) + OH⁻ ⇌ HCO₃⁻

-

Carbamate Formation (in the presence of amines as promoters): R₂NH + CO₂ ⇌ R₂NCOO⁻ + H⁺[1]

The following diagram illustrates the central reactions in the CO₂-K₂CO₃-H₂O system.

Thermodynamic Properties

The thermodynamic properties of aqueous potassium carbonate solutions are significantly influenced by temperature, the concentration of potassium carbonate, and the CO₂ loading (the amount of CO₂ absorbed per mole of K₂CO₃).

Density

The density of CO₂-loaded aqueous potassium carbonate solutions generally increases with increasing K₂CO₃ concentration and CO₂ loading, while it decreases with an increase in temperature.[2][3]

Table 1: Density of Aqueous K₂CO₃ Solutions at Various Temperatures and CO₂ Loadings

| K₂CO₃ (wt%) | Temperature (°C) | CO₂ Loading (mol CO₂/mol K₂CO₃) | Density (g/cm³) | Reference |

| 20 | 25 | 0.0 | 1.190 | [3] |

| 20 | 25 | 0.2 | 1.195 | [3] |

| 20 | 25 | 0.4 | 1.200 | [3] |

| 30 | 40 | 0.0 | 1.285 | [2] |

| 30 | 40 | 0.2 | 1.292 | [2] |

| 30 | 40 | 0.4 | 1.299 | [2] |

| 30 | 60 | 0.0 | 1.272 | [2] |

| 30 | 60 | 0.2 | 1.279 | [2] |

| 30 | 60 | 0.4 | 1.286 | [2] |

Viscosity

The viscosity of these solutions is a crucial parameter for process design, affecting mass transfer and pumping requirements. Viscosity increases with higher potassium carbonate concentrations and CO₂ loading, and decreases significantly with increasing temperature.[4]

Table 2: Viscosity of Aqueous K₂CO₃ Solutions at Various Temperatures and CO₂ Loadings

| K₂CO₃ (wt%) | Temperature (°C) | CO₂ Loading (mol CO₂/mol K₂CO₃) | Viscosity (mPa·s) | Reference |

| 25 | 25 | 0.0 | 2.15 | [4] |

| 25 | 25 | 0.3 | 2.45 | [4] |

| 25 | 40 | 0.0 | 1.55 | [4] |

| 25 | 40 | 0.3 | 1.78 | [4] |

| 25 | 60 | 0.0 | 1.05 | [4] |

| 25 | 60 | 0.3 | 1.22 | [4] |

| 30 | 30 | 0.0 | 2.89 | [5] |

| 30 | 30 | 0.2 | 3.32 | [5] |

| 30 | 50 | 0.0 | 1.85 | [5] |

| 30 | 50 | 0.2 | 2.13 | [5] |

Heat Capacity

The specific heat capacity is essential for calculating the energy required for heating and cooling the solvent during CO₂ absorption and regeneration cycles. The heat capacity of aqueous K₂CO₃ solutions generally decreases with increasing carbonate concentration and CO₂ loading.[6]

Table 3: Specific Heat Capacity of Aqueous K₂CO₃ Solutions at Various Temperatures and CO₂ Loadings

| K₂CO₃ (wt%) | Temperature (°C) | CO₂ Loading (mol CO₂/mol K₂CO₃) | Specific Heat Capacity (J/g·K) | Reference |

| 20 | 40 | 0.0 | 3.65 | [6] |

| 20 | 40 | 0.23 | 3.58 | [6] |

| 20 | 60 | 0.0 | 3.68 | [6] |

| 20 | 60 | 0.23 | 3.61 | [6] |

| 30 | 40 | 0.0 | 3.25 | [6] |

| 30 | 40 | 0.23 | 3.19 | [6] |

| 30 | 60 | 0.0 | 3.28 | [6] |

| 30 | 60 | 0.23 | 3.22 | [6] |

Vapor-Liquid Equilibrium (VLE)

Vapor-liquid equilibrium data are fundamental for designing and optimizing absorption and stripping columns. The partial pressure of CO₂ over the solution is a function of temperature, K₂CO₃ concentration, and CO₂ loading. Higher temperatures and lower CO₂ loadings generally result in higher CO₂ partial pressures, which is the principle behind thermal regeneration of the solvent.[7][8]

Table 4: Vapor-Liquid Equilibrium Data for CO₂ in Aqueous K₂CO₃ Solutions

| K₂CO₃ (wt%) | Temperature (°C) | CO₂ Loading (mol CO₂/mol K₂CO₃) | CO₂ Partial Pressure (kPa) | Reference |

| 20 | 100 | 0.2 | 10 | [9] |

| 20 | 100 | 0.4 | 35 | [9] |

| 20 | 120 | 0.2 | 25 | [9] |

| 20 | 120 | 0.4 | 80 | [9] |

| 30 | 110 | 0.1 | 5 | [8] |

| 30 | 110 | 0.3 | 40 | [8] |

| 30 | 130 | 0.1 | 15 | [8] |

| 30 | 130 | 0.3 | 110 | [8] |

Experimental Protocols

Accurate measurement of thermodynamic properties is crucial for reliable process modeling and design. The following sections describe common experimental methodologies for determining the properties of CO₂-loaded aqueous potassium carbonate solutions.

Density Measurement

Density is typically measured using a vibrating tube densitometer.

Protocol:

-

Calibration: The densitometer is calibrated using dry air and deionized water at atmospheric pressure over the desired temperature range.

-

Sample Preparation: Aqueous solutions of potassium carbonate of known concentrations are prepared gravimetrically.

-

CO₂ Loading: A known volume of the K₂CO₃ solution is placed in a thermostated equilibrium cell. A known amount of CO₂ is then introduced into the cell, and the solution is stirred until equilibrium is reached. The CO₂ loading is determined by the pressure change in the gas phase.

-

Measurement: The CO₂-loaded solution is carefully transferred to the densitometer, which is maintained at the desired temperature. The oscillation period of the vibrating U-tube is measured and converted to a density value.

-

Data Acquisition: Measurements are taken at various temperatures and CO₂ loadings.

Viscosity Measurement

Viscosity is commonly measured using a rolling-ball or falling-ball viscometer, or a rotational rheometer.

Protocol:

-

Calibration: The viscometer is calibrated with standard viscosity fluids of known properties at various temperatures.

-

Sample Preparation and CO₂ Loading: The CO₂-loaded aqueous K₂CO₃ solution is prepared as described in the density measurement protocol.

-

Measurement: The sample is introduced into the viscometer's measuring cell, which is temperature-controlled.

-

For a rolling-ball viscometer, the tube is inclined, and the time it takes for the ball to travel a specific distance is measured. This time is then correlated to the viscosity.[10]

-

For a rotational rheometer, the shear stress is measured at a given shear rate.

-

-

Data Analysis: The viscosity is calculated from the measured parameters and the calibration data. Measurements are repeated at different temperatures and CO₂ loadings.

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.

Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is established with two empty, hermetically sealed pans.

-

Reference Measurement: A known mass of a standard reference material with a well-characterized heat capacity (e.g., sapphire or water) is placed in a sample pan and scanned over the desired temperature range to obtain a heat flow curve.

-

Sample Preparation and Loading: A known mass of the CO₂-loaded aqueous K₂CO₃ solution is hermetically sealed in a sample pan.

-